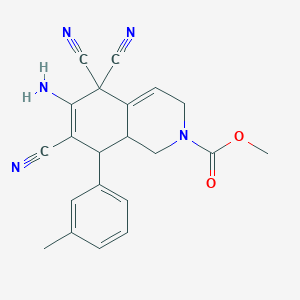![molecular formula C18H14N4OS3 B331225 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves multiple steps. One common method includes the reaction of 2-aminothiophenol with ethyl chloroformate to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
科学的研究の応用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to bind to specific receptors and proteins, modulating their activity and affecting cellular pathways involved in disease progression .
類似化合物との比較
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-furyl)-4-quinolinecarboxamide: This compound features a furyl group instead of a thienyl group, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H14N4OS3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N4OS3/c1-2-24-18-22-21-17(26-18)20-16(23)12-10-14(15-8-5-9-25-15)19-13-7-4-3-6-11(12)13/h3-10H,2H2,1H3,(H,20,21,23) |
InChIキー |
DJEBZDAHWUNMNF-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B331142.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331145.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331147.png)


![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331154.png)
![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)


![methyl 2-{[4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331159.png)
![Diethyl 5-{[3-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331163.png)
![Isopropyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331164.png)


